Ni(ii) meso-tetra (4-pyridyl) porphine

Electrocatalysis Water Splitting Hydrogen Evolution

Standard Ni(II) tetraphenylporphyrin (NiTPP) lacks peripheral coordination sites for building extended frameworks or controlled H-bonding interfaces. CAS 14514-68-2 (p-NiTPyP) solves this with four para-pyridyl donors. - **Supramolecular panels**: Enables cubic cages with dinuclear clips; NiTPP is inert. - **Electrocatalysis baseline**: Isolates pyridyl positional effects on OER/HER overpotentials. - **Thiol-rich compatibility**: No catalytic autoxidation vs. CoTPyP; ideal for biosensing. - **Reproducible thin films**: Stable Langmuir aggregation with metal-specific Soret shift.

Molecular Formula C40H24N8Ni
Molecular Weight 675.4 g/mol
CAS No. 14514-68-2
Cat. No. B3103876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNi(ii) meso-tetra (4-pyridyl) porphine
CAS14514-68-2
Molecular FormulaC40H24N8Ni
Molecular Weight675.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Ni+2]
InChIInChI=1S/C40H24N8.Ni/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2
InChIKeyLNHHCWBXIHHQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ni(II) meso-Tetra(4-pyridyl) Porphine: Structural and Functional Overview


Ni(II) meso-tetra(4-pyridyl) porphine (CAS 14514-68-2), also designated as p-NiTPyP or NiTPyP, is a synthetic metalloporphyrin consisting of a central Ni(II) ion coordinated to a porphyrin macrocycle bearing four pyridyl substituents at the meso positions [1]. The peripherally oriented pyridyl nitrogen atoms confer unique supramolecular coordination capabilities that fundamentally differentiate this compound from simpler aryl-substituted analogs such as Ni(II) tetraphenylporphyrin (NiTPP) [2]. Unlike NiTPP, the pyridyl groups in NiTPyP enable axial coordination to secondary metal centers, hydrogen-bonding interactions with donor substrates, and pH-dependent solubility modulation, making it a versatile precursor for metal-organic frameworks (MOFs), coordination polymers, and heterogeneous electrocatalytic assemblies [3].

Electrocatalysis Pyridyl-mediated H-bonding precursor for bifunctional water splitting studies
Supramolecular assembly Tetradentate panel for MOF and coordination cage construction
Thin-film optics Metal-specific aggregation signature for Langmuir-Blodgett sensor layers
Non-catalytic scaffold Inert in thiol oxidation; retains pyridyl coordination in biological media

NiTPyP: Non-Substitutability in Critical Research


Generic substitution of Ni(II) meso-tetra(4-pyridyl) porphine with structurally related analogs introduces quantifiable functional divergence that compromises experimental reproducibility and device performance. NiTPP lacks the peripheral pyridyl nitrogen atoms essential for hydrogen-bonding interactions with oxygen- and hydrogen-containing intermediates during electrocatalytic water splitting, resulting in significantly higher overpotentials [1]. Substituting Ni(II) with alternative metal centers such as Co(II) or Zn(II) alters the electronic structure and Soret band position, fundamentally changing optical sensor response characteristics and interfacial aggregation behavior [2]. Even among positional isomers, the para-substituted p-NiTPyP exhibits distinct catalytic performance from its ortho- and meta-substituted counterparts due to differences in N-Ni-N bond angle modulation and H-bonding geometry with reaction intermediates [3]. The following quantitative evidence establishes where this compound demonstrates verifiable differentiation meaningful for scientific selection and procurement decisions.

NiTPP lacks pyridyl donors
Without peripheral N-atoms, H-bonding with *OOH/H-OH intermediates is eliminated, leading to reported higher overpotentials. Pyridyl-free analogs may not support comparable electrocatalytic microenvironment regulation.
Alternative metal centers shift optical response
Zn(II) or Co(II) substitution alters Soret band aggregation shift and vibronic selection rules. Metal-dependent spectral signatures may not transfer, requiring recalibration for thin-film optical sensor applications.
Positional isomer performance diverges
para-substituted NiTPyP exhibits distinct electrocatalytic activity from meta- and ortho-isomers due to H-bonding geometry differences. Substitution with another isomer may shift OER/HER overpotentials and alter structure–activity interpretations.

NiTPyP: Key Differential Evidence


Bifunctional Water Splitting: Comparison with NiTPP and Isomers

The para-substituted Ni(II)-porphyrin (p-NiTPyP, CAS 14514-68-2) demonstrates bifunctional electrocatalytic activity for overall water splitting that substantially exceeds that of NiTPP lacking pyridyl substituents. Among the three positional isomers (o-, m-, and p-NiTPyP), the meta-substituted derivative (m-NiTPyP) delivers the lowest overpotentials, with p-NiTPyP showing intermediate but still markedly enhanced performance compared to the pyridyl-free NiTPP baseline. The performance hierarchy arises from pyridyl N-atom position-dependent modulation of H-bonding interactions with *OOH and H-OH intermediates, which regulates the N-Ni-N bond angle and adsorption free energies at the active site [1].

OER Overpotential
Head-to-head
~300–350 mV at 10 mA cm⁻² (p-NiTPyP, alkaline)
Reported intermediate performance among pyridyl isomers; all outperform NiTPP.
m-NiTPyP: 267 mV; o-NiTPyP higher. Values from CNT-supported electrodes.
Electrocatalysis Water Splitting Hydrogen Evolution Oxygen Evolution

Soret Band Aggregation Shift: Metal Ion Dependence

In Langmuir films at the air-water interface, NiTPyP exhibits a metal ion-dependent red shift of the Soret band upon aggregation that differs quantitatively from free-base H₂TPyP and other metallated derivatives. The magnitude of this shift is largest for the non-substituted H₂TPyP and varies systematically with the identity of the central metal ion (Zn²⁺, Cu²⁺, Ni²⁺) [1]. Notably, aggregation occurs immediately upon spreading of the Langmuir film for all tetrapyridyl porphyrins examined, with no further spectral shifts observed upon film compression or transfer to solid substrates as Langmuir-Blodgett (LB) films, indicating that the aggregation state is established at the interface and remains stable throughout subsequent processing steps [1].

Soret Aggregation Shift
Reported
H₂TPyP > metallo-TPyPs; NiTPyP intermediate among metals
Metal ion controls aggregation-induced spectral shift; affects film calibration.
Immediate aggregation at air-water interface; stable through LB transfer.
Langmuir-Blodgett Films Supramolecular Chemistry Thin Film Sensors UV-Vis Spectroscopy

Thiol Oxidation: NiTPyP Inertness vs. CoTPyP Activity

In aqueous thiol autoxidation reactions, NiTPyP exhibits catalytic inertness that distinguishes it from CoTPyP, which demonstrates distinct catalytic activity under identical conditions. A comparative screen of water-soluble metallotetrapyridyl-porphyrins (CoTPyP, MnTPyPCl, FeTPyPCl, NiTPyP, CuTPyP, ZnTPyP) revealed that only CoTPyP showed measurable catalytic activity for thiol oxidation [1]. This catalytic selectivity profile establishes NiTPyP as the preferred structural analog when thiol-containing biological or synthetic systems require a non-catalytic porphyrin scaffold that retains the pyridyl coordination functionality without promoting unwanted oxidation side reactions.

Thiol Oxidation Activity
Head-to-head
NiTPyP: no catalytic activity; CoTPyP: distinct activity
NiTPyP avoids confounding thiol oxidation in biological or sensing media.
Aqueous butanethiol autoxidation screen; all other metals also inactive.
Catalysis Thiol Oxidation Metalloporphyrin Selectivity Water-Soluble Catalysts

Vibronic Transition Signatures: Metal Ion Effects

The insertion of Ni(II) into the meso-tetrakis(4-pyridyl)porphyrin ring produces a characteristic pattern of electronic and vibronic transitions that differs systematically from those observed with Zn(II), Cu(II), and Co(II) ions [1]. Second-derivative-based spectral deconvolution analysis reveals that the structuration of both B-bands (Soret) and Q-bands is highly sensitive to the decorating central ion. The central metal ion plays a determining role in selecting which vibrational modes mediate vibronic progressions, with Ni(II) exhibiting a distinct selection pattern that alters the number, intensity, and spacing of Q-band components relative to other first-row transition metal derivatives [1].

Vibronic Fingerprint
Method context
Second-derivative deconvolution reveals Ni-dependent Q-band structuration
Ni(II) selects distinct vibrational modes; identity verification by spectral pattern.
ZnTPyP/CuTPyP show different Q-band component patterns.
Photophysics Vibronic Spectroscopy Optical Sensing Electronic Transitions

Organometallic Cage Assembly: Tetradentate Panel Function

NiTPyP functions as a rigid tetradentate panel in the self-assembly of organometallic coordination cages with dinuclear ruthenium clips [Ru₂(p-cymene)₂(C₂O₄)Cl₂], producing discrete cubic architectures with defined cavity dimensions [1]. This structural capability is shared with ZnTPyP but not with NiTPP (which lacks peripheral pyridyl coordination sites). The resulting porphyrin-containing organometallic cubes have been evaluated for anticancer activity, with the cage architecture enabling cellular uptake and cytotoxicity profiles that differ from the free porphyrin panels. The para-substituted pyridyl geometry of p-NiTPyP directs the formation of well-defined cubic assemblies rather than polymeric networks, a feature essential for reproducible cage synthesis.

Cage Assembly
Cross-study
Forms discrete cubic [Ru₈(NiTPyP)₂] cages with Ru₂ clips; NiTPP cannot
Tetradentate panel enables predictable supramolecular architecture construction.
para-pyridyl geometry directs cubic rather than polymeric networks.
Supramolecular Chemistry Coordination Cages Metal-Organic Frameworks Self-Assembly

Positional Isomer Effects on Electrocatalysis

The electrocatalytic performance of Ni(II)-porphyrins bearing pseudo-pyridine substituents is critically dependent on the position (ortho, meta, or para) of the pyridyl N-atom relative to the porphyrin macrocycle. Among the three isomers, m-NiTPyP exhibits optimal performance (267 mV OER overpotential, 138 mV HER overpotential at 10 mA cm⁻²) due to the most favorable H-bonding interactions between the pyridyl N-atom and *OOH/H-OH intermediates, which induces optimal N-Ni-N bond angle bending at the active site [1]. p-NiTPyP (CAS 14514-68-2) displays intermediate performance—better than o-NiTPyP but less optimized than m-NiTPyP—reflecting the distinct H-bonding geometry achievable from the para-position. In an alkaline electrolyzer, m-NiTPyP requires only 1.62 V to drive overall water splitting at 10 mA cm⁻² [1].

Isomer OER/HER
Head-to-head
m-NiTPyP: 267 mV OER, 138 mV HER, 1.62 V overall; p-NiTPyP intermediate
Para isomer suits fundamental H-bonding studies; not optimal for lowest overpotential.
Position-dependent N-Ni-N angle modulation drives performance hierarchy.
Electrocatalysis Structure-Activity Relationship Hydrogen Bonding Microenvironment Regulation

NiTPyP: Research and Industrial Applications


Position-Dependent Electrocatalyst SAR Studies

p-NiTPyP serves as a critical model compound for investigating how pyridyl N-atom positioning regulates the microenvironment around Ni(II) active sites during oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). Experimental and theoretical studies demonstrate that the para-substituted pyridyl group in p-NiTPyP modulates H-bonding interactions with *OOH and H-OH intermediates differently than ortho- or meta-substituted isomers, producing distinct N-Ni-N bond angle distortions and intermediate catalytic overpotentials [1]. Researchers requiring a well-characterized para-substituted Ni(II)-porphyrin baseline for systematic isomer comparison studies should procure CAS 14514-68-2 specifically, as this compound enables isolation of positional effects on electrocatalytic activity independent of other structural variables [1].

Tetradentate Building Block for MOFs and Cages

The four para-pyridyl substituents of p-NiTPyP provide geometrically defined coordination vectors that direct the formation of discrete cubic supramolecular assemblies when reacted with dinuclear organometallic clips such as [Ru₂(p-cymene)₂(C₂O₄)Cl₂] [1]. This tetradentate panel functionality is entirely absent in NiTPP, which lacks peripheral donor atoms, making p-NiTPyP essential for constructing porphyrin-based coordination cages with well-defined internal cavities suitable for guest encapsulation, drug delivery vehicle development, and size-selective catalysis. The rigid square-planar geometry of the porphyrin panel ensures reproducible cubic architecture formation [1].

Metal-Specific Optical Thin Films via LB Deposition

NiTPyP exhibits metal ion-dependent aggregation behavior at the air-water interface that produces a characteristic Soret band red shift upon Langmuir film formation, with the shift magnitude differing from that observed for H₂TPyP, ZnTPyP, and CuTPyP [1]. Importantly, the aggregation state stabilizes immediately upon film spreading and persists unchanged through compression and LB transfer to solid substrates, ensuring reproducible thin film optical properties [1]. Applications requiring consistent, metal-specific porphyrin thin films for optical sensing, nonlinear optics, or photovoltaic interfaces should select NiTPyP specifically, as substitution with ZnTPyP or CuTPyP would alter the aggregation-induced spectral signature and potentially change molecular orientation within the deposited film [1].

Non-Catalytic Scaffold for Thiol-Containing Systems

In contrast to CoTPyP, which actively catalyzes thiol autoxidation, NiTPyP remains catalytically silent under identical aqueous conditions while retaining the full suite of pyridyl-based coordination and hydrogen-bonding functionalities [1]. This selectivity profile makes NiTPyP the appropriate choice when designing porphyrin-based sensors, imaging agents, or biomimetic systems that will operate in thiol-rich environments (e.g., biological media containing glutathione or cysteine) where unintended catalytic oxidation would confound measurements or generate reactive oxygen species. Procurement of NiTPyP rather than CoTPyP ensures that observed signals arise from intended recognition or photophysical events rather than catalytic side reactions [1].

Application
Selection Property
Validation Focus
Electrocatalyst SAR studies
Para-substituted pyridyl H-bonding geometry
OER/HER overpotential comparison across positional isomers
MOF / cage assembly
Tetradentate panel with 90° pyridyl vectors
Discrete cubic architecture vs polymeric network formation
Langmuir-Blodgett optical films
Metal-dependent aggregation Soret shift
Stability of spectral signature through compression and transfer
Thiol-rich sensor scaffolds
Catalytic inertness in thiol oxidation
Absence of confounding oxidation signals in biological media

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